3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium
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Overview
Description
3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium, also known as Balsalazide disodium, is a prodrug of mesalazine (5-aminosalicylic acid). It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is designed to deliver mesalazine directly to the colon, where it exerts its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide disodium involves the coupling of 4-aminobenzoyl-β-alanine with 5-amino-2-hydroxybenzoic acid (mesalazine) through an azo linkage. The reaction typically requires the use of a diazonium salt intermediate, which is formed by treating 4-aminobenzoyl-β-alanine with nitrous acid. This intermediate then reacts with mesalazine under controlled pH conditions to form the azo bond .
Industrial Production Methods
Industrial production of Balsalazide disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Balsalazide disodium undergoes several types of chemical reactions, including:
Hydrolysis: In the colon, bacterial azoreductases cleave the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Hydrolysis: Catalyzed by bacterial enzymes in the colon.
Oxidation: Requires strong oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium dithionite.
Major Products Formed
Mesalazine: The active anti-inflammatory agent.
4-Aminobenzoyl-β-alanine: A byproduct of the hydrolysis reaction.
Scientific Research Applications
Balsalazide disodium has several scientific research applications:
Chemistry: Studied for its unique azo linkage and its stability under various conditions.
Biology: Used to investigate the role of bacterial azoreductases in drug metabolism.
Medicine: Extensively researched for its efficacy in treating inflammatory bowel diseases.
Industry: Employed in the development of targeted drug delivery systems.
Mechanism of Action
Balsalazide disodium exerts its effects by delivering mesalazine to the colon. Mesalazine inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 and tumor necrosis factor-alpha. It also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: Another prodrug of mesalazine, but with a sulfa moiety.
Olsalazine: A dimer of mesalazine linked by an azo bond.
Uniqueness
Balsalazide disodium is unique due to its specific azo linkage, which allows for targeted delivery of mesalazine to the colon with minimal systemic absorption. This reduces potential side effects compared to other similar compounds .
Properties
Molecular Formula |
C17H19N3Na2O8 |
---|---|
Molecular Weight |
439.3 g/mol |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2 |
InChI Key |
IBRSMMVMVMCYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.O.[Na].[Na] |
Origin of Product |
United States |
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